molecular formula C8H8Br2O B1279928 1-Bromo-3-(bromomethyl)-5-methoxybenzene CAS No. 59297-29-9

1-Bromo-3-(bromomethyl)-5-methoxybenzene

Cat. No. B1279928
CAS RN: 59297-29-9
M. Wt: 279.96 g/mol
InChI Key: PGBXZQKIIWHFGI-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-5-methoxybenzene is a halogenated aromatic compound that features both bromine and methoxy functional groups on a benzene ring. This compound is structurally related to various other halogenated methoxybenzenes, which are known to be ubiquitous in the environment and can have both biogenic and anthropogenic origins . The presence of bromine atoms in particular suggests potential reactivity and applications in various chemical syntheses.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a related compound, is reported to start from benzene and proceed through four straightforward steps, highlighting the potential for a similarly efficient synthesis of 1-Bromo-3-(bromomethyl)-5-methoxybenzene . Additionally, the synthesis of complex molecules for biological applications, such as probes for amyloid plaques in Alzheimer's disease, often involves halogenated benzene derivatives, indicating the relevance of such compounds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be quite diverse, with different substituents leading to various physical and chemical properties. For example, the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene revealed different conformations in different crystalline environments, which could also be the case for 1-Bromo-3-(bromomethyl)-5-methoxybenzene . X-ray structure determinations of several bromo- and bromomethyl-substituted benzenes have shown a variety of packing motifs and interactions, such as C–H···Br and C–Br···π, which are likely to be relevant for understanding the structure of 1-Bromo-3-(bromomethyl)-5-methoxybenzene .

Chemical Reactions Analysis

The presence of bromine atoms in 1-Bromo-3-(bromomethyl)-5-methoxybenzene suggests that it could participate in various chemical reactions, such as electrophilic aromatic substitution or coupling reactions. The comparison of different halomethyl benzenes as monomers for polymer synthesis indicates that bromomethyl derivatives can lead to higher yields and molecular weights, suggesting that 1-Bromo-3-(bromomethyl)-5-methoxybenzene could be a valuable monomer for polymer synthesis . Additionally, the total synthesis of a biologically active natural product involved a bromomethyl-substituted benzene derivative, demonstrating the utility of such compounds in complex synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-(bromomethyl)-5-methoxybenzene would be influenced by its functional groups. The presence of methoxy groups can affect the compound's solubility and reactivity. For instance, the study of tetramethoxybenzene and its complex with tetracyanobenzene provided insights into the vibrational spectra and rotational barriers of methoxy groups, which could be relevant for understanding the properties of 1-Bromo-3-(bromomethyl)-5-methoxybenzene . The electrochemistry and spectroelectrochemistry of small model star-shaped compounds, including triaryl-1-methoxybenzenes, have been investigated, suggesting that similar studies could be conducted on 1-Bromo-3-(bromomethyl)-5-methoxybenzene to understand its redox behavior .

Scientific Research Applications

Polymer Synthesis

1-Bromo-3-(bromomethyl)-5-methoxybenzene is utilized in polymer synthesis. For instance, Uhrich et al. (1992) demonstrated the self-condensation of a similar compound, 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to polymers with significant molecular weight. These polymers possess numerous phenolic hydroxyl groups, which can be modified through acylation, benzylation, or silylation (Uhrich, Hawker, Fréchet, & Turner, 1992).

Crystal Structure Analysis

The compound is also important in crystal structure analysis. Nestler, Schwarzer, and Gruber (2018) analyzed the crystal structures of anisole derivatives, including bis(bromomethyl) and bis(hydroxymethyl) compounds. They found that bromine atoms significantly influence the distances between aromatic moieties and contribute to different supramolecular interactions (Nestler, Schwarzer, & Gruber, 2018).

Fragrance Synthesis

In the field of fragrance synthesis, Scrivanti et al. (2008) demonstrated the use of similar compounds in catalyzing the coupling of β-methallyl alcohol with bromoanisoles to produce floral fragrances. This showcases the compound's potential in the creation of various aromatic products (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Liquid Crystal Development

Bertini et al. (2003) researched the reaction of pseudo-glucal with Grignard reagents derived from bromoanisoles, leading to the synthesis of chiral liquid crystals. This indicates the role of such compounds in developing materials with unique optical properties (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Photovoltaic Performance Enhancement

In the context of solar energy, Jin et al. (2016) synthesized a bromomethyl methoxybenzene derivative to improve the performance of polymer solar cells. The results showed enhanced power conversion efficiency, indicating the compound's importance in renewable energy technologies (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).

Drug Intermediate Synthesis

Nishimura and Saitoh (2016) employed a similar bromomethyl derivative in synthesizing a key intermediate for drug discoveries. Their work highlights the compound's utility in medicinal chemistry, streamlining synthetic processes for quicker drug development (Nishimura & Saitoh, 2016).

Safety And Hazards

As with any chemical, handling “1-Bromo-3-(bromomethyl)-5-methoxybenzene” would require appropriate safety measures. This could include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for this compound could involve its use in various chemical reactions, potentially leading to the synthesis of new compounds. It could also be studied further to better understand its properties and potential applications .

properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXZQKIIWHFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483694
Record name 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(bromomethyl)-5-methoxybenzene

CAS RN

59297-29-9
Record name 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(bromomethyl)-5-methoxybenzene
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Synthesis routes and methods I

Procedure details

11 Grams (51 mmole) of 3-bromo-5methoxy benzyl alcohol was dissolved in 100 ml methylene chloride and cooled in an ice-bath. 2.0 ml (20 mmole) of phosphorus tribromide was added dropwise to this solution at room temperature, and the mixture was allowed to stir for 10 minutes. Saturated sodium bicarbonate solution was then added, and the mixture was extracted with ether and washed with sodium bicarbonate solution. Evaporation of the ether yielded 12 grams of 3-Bromo-5-methoxy-benzyl bromide as a white solid.
Quantity
51 mmol
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reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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2 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-3-methoxytoluene (20 g, 0.1 m), N-bromosuccinimide (17.8 g, 0.1 m) and dibenzoyl peroxide in carbon tetrachloride (200 ml) is heated to reflux and irradiated with a sunlamp. The mixture is cooled, filtered and concentrated in vacuo to give 5-bromo-3-methoxybenzyl bromide.
Quantity
20 g
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reactant
Reaction Step One
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17.8 g
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reactant
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0 (± 1) mol
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reactant
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200 mL
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solvent
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Synthesis routes and methods III

Procedure details

5,5-Dimethyl-1,3-dibromohydantoin (13.1 g, 46 mmol) and azobisisobutyronitrile (1.50 g, 9.1 mmol) were simultaneously added at 80° C. to a solution of 1-bromo-3-methoxy-5-methylbenzene (17.0 g, 91 mmol) synthesized by a method of the document (J. Med. Chem. 2001, 44, 1866) in monochlorobenzene (500 mL), and the reaction mixture was stirred at 80° C. for 30 minutes. The reaction solution was cooled to room temperature and then poured into a 10% aqueous sodium thiosulfate solution (100 mL), and the mixture was stirred for 30 minutes. The mixture was separated into aqueous and organic layers. The aqueous layer was subjected to extraction with toluene (100 mL). The combined organic layers were dried over anhydrous sodium sulfate, and the solvent was then distilled off under reduced pressure to obtain 1-bromo-3-(bromomethyl)-5-methoxybenzene. Without further purification, this compound was dissolved in triethyl phosphite (14.3 mL, 97 mmol) and toluene (50 mL), and the reaction mixture was heated under reflux for 7 hours. After cooling to room temperature, the solvent was distilled off under reduced pressure. The obtained concentrated residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:2) to obtain the title compound (1-2-1) (20.8 g, 64%).
Quantity
13.1 g
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reactant
Reaction Step One
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1.5 g
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reactant
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17 g
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reactant
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100 mL
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reactant
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Quantity
500 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Triphenylphosphine (28 g; KANTO) was added to a dichloromethane (150 mL) solution of Intermediate 1 (22.05 g) with ice cooling, the resulting mixture was stirred for approx. 10 minutes followed by the addition of N-bromosuccinimide (20 g; TCI), and the resulting mixture was stirred at room temperature for 13 hours and 30 minutes. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography (n-hexane/ethyl acetate) to give the title compound (23.94 g).
Quantity
28 g
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reactant
Reaction Step One
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22.05 g
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reactant
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150 mL
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solvent
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20 g
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reactant
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